(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol

Epostane synthesis steroidal isoxazole regioselective epoxidation

(17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol (CAS 71507-21-6) is a synthetic steroidal isoxazole that serves as a critical late-stage intermediate in the patented synthesis of Epostane (WIN-32729), a potent 3β-hydroxysteroid dehydrogenase (3β-HSD) inhibitor. The compound features a 4,17-dimethyl substitution pattern and a 2,4-diene system fused to an isoxazole ring at the 2,3-position of the androstane core, with a molecular formula of C22H31NO2 and a molecular weight of 341.49 g/mol.

Molecular Formula C22H31NO2
Molecular Weight 341.495
CAS No. 71507-21-6
Cat. No. B586875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol
CAS71507-21-6
Synonyms2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetramethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol
Molecular FormulaC22H31NO2
Molecular Weight341.495
Structural Identifiers
SMILESCC1=C2CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O
InChIInChI=1S/C22H31NO2/c1-13-16-6-5-15-17(20(16,2)11-14-12-23-25-19(13)14)7-9-21(3)18(15)8-10-22(21,4)24/h12,15,17-18,24H,5-11H2,1-4H3/t15-,17+,18+,20+,21+,22+/m1/s1
InChIKeyAAHNYFCTPITCHA-UCLRZGAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol (CAS 71507-21-6): Steroidal Isoxazole Intermediate for Epostane Synthesis


(17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol (CAS 71507-21-6) is a synthetic steroidal isoxazole that serves as a critical late-stage intermediate in the patented synthesis of Epostane (WIN-32729), a potent 3β-hydroxysteroid dehydrogenase (3β-HSD) inhibitor [1]. The compound features a 4,17-dimethyl substitution pattern and a 2,4-diene system fused to an isoxazole ring at the 2,3-position of the androstane core, with a molecular formula of C22H31NO2 and a molecular weight of 341.49 g/mol . It is primarily supplied as a research chemical and analytical standard by specialized vendors such as Toronto Research Chemicals (TRC) and Biosynth .

Why Generic Steroidal Isoxazole Intermediates Cannot Substitute for (17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol in Epostane-Directed Synthesis


Substitution with structurally similar steroidal isoxazoles is not feasible because the 4,17-dimethyl substitution pattern and the 2,4-diene configuration are chemically indispensable for the downstream synthetic steps that yield Epostane. The 4-methyl group directs the stereoselective epoxidation at the 4,5-position, and the 17-methyl group is retained in the final Epostane structure, contributing to its 3β-HSD inhibitory pharmacophore [1]. Analogs lacking these substituents, such as the unsubstituted (17beta)-androsta-2,4-dieno[2,3-d]isoxazol-17-ol (CAS 60413-79-8), would produce a different epoxy intermediate and ultimately a final compound with altered biological activity, rendering them unsuitable for research programs targeting Epostane or its specific pharmacological profile .

Quantitative Differentiation Evidence for (17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol Against Closest Analogs


Patented Synthetic Route Specificity: Exclusive Intermediate for Epostane via Regioselective Epoxidation

In the patented Epostane synthetic route (US 4,160,027), (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol is the sole intermediate that undergoes epoxidation to yield 4α,5α-epoxy-4,17-dimethylandrost-2-eno[2,3-d]isoxazol-17β-ol, the direct precursor to Epostane [1]. The 4-methyl substituent is essential for directing the epoxidation regioselectively to the 4,5-alkene; without it, epoxidation would occur non-selectively or at alternative positions, yielding a different product series [1]. This intermediate is not interchangeable with the unsubstituted analog (CAS 60413-79-8) or the 4-androstene isomer, as both would divert the synthesis to compounds other than Epostane.

Epostane synthesis steroidal isoxazole regioselective epoxidation

Melting Point as a Definitive Identity and Purity Benchmark for Batch Qualification

The US 4,160,027 patent explicitly reports the melting point of purified (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol as 189–192 °C (first and second crop material) [1]. This contrasts with the unsubstituted analog (17beta)-androsta-2,4-dieno[2,3-d]isoxazol-17-ol (CAS 60413-79-8), which has a different melting point range due to the absence of the two methyl groups . The narrow melting range serves as a direct quality indicator for identity confirmation and purity assessment upon receipt.

melting point quality control batch release

Vendor-Supplied Purity Specifications: Differentiating Commercial Sources for Reproducible Research

Commercially available batches of this compound are offered at different purity grades. CymitQuimica (Biosynth) supplies the compound at a minimum purity of 95% , while Coompo Research Chemicals lists a purity of 98% for their product [1]. Toronto Research Chemicals (TRC), distributed via Fisher Scientific, positions this compound as a high-purity organic molecule and analytical standard, implying a purity level suitable for quantitative analytical applications, though an exact percentage is not publicly specified on the product page . Researchers requiring high-fidelity analytical reference standards should select the TRC grade, whereas those conducting synthetic chemistry may find the 95-98% grades acceptable.

purity vendor comparison analytical standard

Downstream Biological Relevance: Enabling Synthesis of Epostane with Sub-Nanomolar 3β-HSD Inhibition

While the target compound itself is a synthetic intermediate and not directly evaluated for biological activity, its structural integrity is critical for producing Epostane, which exhibits an IC50 of 1.45 nM against 3β-hydroxysteroid dehydrogenase (3β-HSD) [1]. Epostane and its close analog Trilostane both inhibit 3β-HSD with Ki values of approximately 50 nM and show 12- to 16-fold selectivity for the type 1 isoform (3β-HSD1) over type 2 (3β-HSD2) [2]. Use of an incorrect isoxazole intermediate would produce a final compound with a different substitution pattern, potentially altering both potency and isoform selectivity.

3β-HSD inhibition Epostane IC50

Optimal Application Scenarios for (17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol Based on Quantitative Differentiation Evidence


Synthesis of Epostane (WIN-32729) for 3β-HSD1-Selective Inhibitor Research

This compound is the designated intermediate for laboratories synthesizing Epostane according to the published US 4,160,027 patent route [1]. Its 4,17-dimethyl-2,4-diene-isoxazole structure enables the stereoselective epoxidation and subsequent base-catalyzed cleavage that generates the 2α-cyano-3-oxo-4α,5α-epoxy pharmacophore essential for sub-nanomolar 3β-HSD1 inhibition (IC50 = 1.45 nM) [2]. Procurement of this specific intermediate, verified by its melting point (189–192 °C), ensures synthetic fidelity and reproducible biological activity.

Analytical Reference Standard for Epostane-Related Impurity Profiling

As a penultimate intermediate in Epostane synthesis, this compound may persist as a process impurity in Epostane drug substance. TRC supplies this compound as a high-purity analytical standard suitable for HPLC method development, impurity quantification, and forced degradation studies . Its distinct chromatographic retention and melting point (189–192 °C) [1] make it a reliable marker for monitoring the completion of the epoxidation step during synthesis.

Steroidal Isoxazole Structure-Activity Relationship (SAR) Studies

For medicinal chemistry groups exploring the SAR of steroidal [2,3-d]isoxazoles as 3β-HSD inhibitors, this compound represents the 4,17-dimethyl-2,4-diene scaffold that, upon epoxidation and ring-opening, yields the most potent inhibitor in this class (Epostane, IC50 = 1.45 nM) [2]. Comparative studies with the unsubstituted analog (CAS 60413-79-8) or the 4-androstene isomer can elucidate the contribution of the 4-methyl and 17-methyl groups to epoxidation regioselectivity and final inhibitory potency [1].

Quote Request

Request a Quote for (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.